2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Descripción general

Descripción

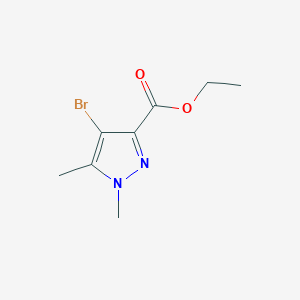

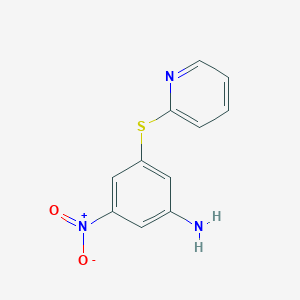

2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a chemical compound used for pharmaceutical testing . It has an empirical formula of C12H17NO4S and a molecular weight of 271.33 .

Molecular Structure Analysis

The SMILES string of this compound is O=C(OC©C)C1=C©C(C(OCC)=O)=C(N)S1 . This notation provides a way to represent the structure of the compound in a text format.Aplicaciones Científicas De Investigación

Thermoelectric Applications

One of the significant applications of organic thermoelectric (TE) materials, like 2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate, is in the field of thermoelectrics. For instance, poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is noted for its impressive figure-of-merit (ZT) breakthrough in the realm of organic thermoelectric materials. The enhancement of its thermoelectric performance has been a focus of research, leading to the development of various effective treatment methods to improve its TE properties. These methods span pre-treatments and post-treatments using polar organic solvents, non-ionic surfactant polymers, acids or alkalis, and reducing reagents, aiming to significantly boost its TE performance. Future research efforts are expected to pave the way for more efficient organic TE materials, indicating the potential for these compounds in real-world applications (Zhu et al., 2017).

Additionally, systematic research on the TE properties of PEDOT-based materials has been conducted since 2008, showcasing a considerable interest in this field. The advancements in this area suggest that PEDOT-based TE materials can attain a ZT of 10−1, with potential for further improvement. This progress indicates the relevance of such materials for niche and military applications, where attributes like weight, size, and flexibility are critical. The review provides insights into various PEDOT-based materials in nanoscales, mixtures, and composites, summarizing their TE properties to guide future research in this domain (Yue & Xu, 2012).

Wound Care and Tissue Engineering

Another noteworthy application is in the domain of wound care and skin tissue engineering. Conducting polymers (CPs), including PEDOT and its derivatives, offer a novel approach for accelerated wound healing, antibacterial activity, and potential for controlled drug delivery. The electrical conductivity of CPs allows the application of electrical stimulation directly to the wound area, promoting faster healing. Furthermore, the modulation of drug or biological agent release through external electrical stimuli presents an innovative method in wound care. The literature suggests that CPs like PEDOT, PANI, and PPy have been extensively studied and applied in wound dressings, hydrogels, and skin tissue scaffolds, demonstrating their potential in promoting enhanced wound healing and skin tissue engineering (Talikowska, Fu, & Lisak, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-O-ethyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-5-16-12(15)9-7(4)8(10(13)18-9)11(14)17-6(2)3/h6H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNVWYCVOIHAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157178 | |

| Record name | 2-Ethyl 4-(1-methylethyl) 5-amino-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

CAS RN |

438532-52-6 | |

| Record name | 2-Ethyl 4-(1-methylethyl) 5-amino-3-methyl-2,4-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438532-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl 4-(1-methylethyl) 5-amino-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507835.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B507837.png)

![7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B507840.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B507863.png)

![Methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B507881.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)